Vincaleukoblastine Vincaleukoblastine Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992)
Vinblastine Sulfate is the sulfate salt of vinblastine, a natural alkaloid isolated from the plant Catharanthus roseus (Madagascar periwinkle) with antineoplastic properties. Vinblastine disrupts microtubule formation and function during mitosis and interferes with glutamic acid metabolism. (NCI04)
Vinblastine Sulfate can cause developmental toxicity according to state or federal government labeling requirements.
Antitumor alkaloid isolated from Vinca rosea. (Merck, 11th ed.)
Brand Name: Vulcanchem
CAS No.: 143-67-9
VCID: VC20746389
InChI: InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)
SMILES: CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Molecular Formula: C46H58N4O9.H2O4S
C46H60N4O13S
Molecular Weight: 909.1 g/mol

Vincaleukoblastine

CAS No.: 143-67-9

Cat. No.: VC20746389

Molecular Formula: C46H58N4O9.H2O4S
C46H60N4O13S

Molecular Weight: 909.1 g/mol

* For research use only. Not for human or veterinary use.

Vincaleukoblastine - 143-67-9

CAS No. 143-67-9
Molecular Formula C46H58N4O9.H2O4S
C46H60N4O13S
Molecular Weight 909.1 g/mol
IUPAC Name methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Standard InChI InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)
Standard InChI Key KDQAABAKXDWYSZ-UHFFFAOYSA-N
Isomeric SMILES CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
SMILES CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Canonical SMILES CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Appearance Solid powder
Melting Point 543 to 545 °F (NTP, 1992)

Chemical Identity and Structure

Vincaleukoblastine is a complex vinca alkaloid with the molecular formula C46H58N4O9 and a molecular weight of 810.97 g/mol . It belongs to a family of structurally similar compounds comprised of two multiringed units: vindoline and catharanthine . The compound possesses multiple chiral centers and a high level of structural complexity, making it one of the more intricate natural products utilized in modern medicine.

The chemical name for the compound is Vincaleukoblastine, with alternative names including VLB and vinblastine . Its CAS registry number is 865-21-4, which serves as its unique chemical identifier in scientific literature . The compound's percent composition is approximately C 68.13%, H 7.21%, N 6.91%, and O 17.76%, reflecting its carbon-rich structure with multiple nitrogen-containing heterocyclic rings .

Several derivatives and related compounds have been identified, including O(sup 4)-deacetyl-3-de(methoxycarbonyl)-3-(((1-(ethoxycarbonyl)-3-methylbutyl)amino)carbonyl)-, (3(R))- form, which has a molecular formula of C51H69N5O9 . This derivative represents one of the many structural variants that researchers have investigated for potential enhanced therapeutic properties.

Physical Properties

Vincaleukoblastine exhibits specific physical characteristics that influence its pharmaceutical application. The compound typically forms solvated needles when crystallized from methanol, with a melting point range of 211-216°C . Its optical rotation [α]D23 is -32° (c = 0.88 in methanol), indicating its chiral nature . The compound demonstrates limited water solubility but is soluble in alcohols, acetone, ethyl acetate, and chloroform .

Spectroscopic analysis reveals that VLB has ultraviolet absorption maxima in ethanol at 214 and 259 nm (log ε 4.74, 4.22) . The compound has two pKa values: pKa1 of 5.4 and pKa2 of 7.4, which influence its behavior at different pH levels and its pharmacokinetic properties .

Historical Background and Isolation

Vincaleukoblastine was first isolated from the Madagascar periwinkle plant, Vinca rosea Linn. (now known as Catharanthus roseus) of the Apocynaceae family . The discovery of its antitumor properties in 1959 marked a significant milestone in cancer therapeutics . Initial investigations of periwinkle plant extracts were focused on putative hypoglycemic properties, but researchers serendipitously noted bone marrow suppression in rats and antileukemic effects in vitro, which prompted further investigation into its anticancer potential .

The compound was initially identified by R.L. Noble and colleagues, with their findings published in the Annals of the New York Academy of Sciences in 1958 . The isolation and characterization of the compound were subsequently described by M. Gorman and colleagues in the Journal of the American Chemical Society in 1959 . Structure elucidation was accomplished by N. Neuss and coworkers in 1964, further advancing understanding of this complex natural product .

Mechanism of Action and Pharmacodynamics

Tubulin Binding and Mitotic Inhibition

Vincaleukoblastine functions as an antimitotic agent that binds specifically to the vinca site of tubulin . By interfering with tubulin polymerization, VLB inhibits microtubule assembly, which is crucial for cell division . This mechanism prevents the formation of the mitotic spindle during metaphase, effectively halting cell division and leading to cell death, particularly in rapidly dividing cancer cells.

The compound is considered to be cell cycle phase-specific, primarily affecting cells in the M (mitosis) phase of the cell cycle . Beyond its antimitotic effects, VLB also demonstrates some immunosuppressive properties, which may contribute to both its therapeutic effects and side effects .

Metabolic Profile and Pharmacokinetics

Vincaleukoblastine undergoes extensive metabolism in the body, with at least 35 known metabolites identified to date . The metabolic transformation of VLB creates compounds with varying biological activities and pharmacokinetic properties. Among these metabolites, 20-hydroxy-VLB (metabolite 10) has shown particularly interesting properties, demonstrating stronger binding affinity to the vinca site of tubulin than the parent compound while maintaining a similar mode of action .

Table 1: Pharmacokinetic Parameters of Vincaleukoblastine and Selected Metabolites

Drug & MetabolitesKinetic Michaelis-Menten (Km) (μM)Kinetic Michaelis-Menten (Vmax) (nmol/min/nmol)Intrinsic Clearance (CLint) Constants (μL/min/mg HLM protein)
VLB19.925.2299.1
MTB10 (20-hydroxy-VLB)17.627.7140.0
MTB176.612.71107.9
MTB3323.42.06361.0
MTB3022.03.53507.8

Note: Selected metabolites shown based on particularly high or significant clearance values .

The metabolic profile of VLB involves interactions with cytochrome P450 enzymes, particularly CYP3A4. The Km value of VLB for CYP4A4 has been reported as 6.82 ± 0.27 μM, with a Vmax of 0.64 ± 0.06 nmol/min/mg P450 . Research has shown that VLB can both inhibit and be metabolized by CYP3A4, which is an important factor in understanding treatment failures and adverse drug reactions, particularly when co-administered with other medications .

Biological and Therapeutic Properties

Antitumor Activity in Experimental Models

Extensive research has demonstrated Vincaleukoblastine's efficacy against multiple types of cancer in experimental models. In mice bearing transplantable leukemias including L1210, P1534, and AKr, as well as Ehrlich ascites tumor, treatment with VLB effectively prolonged survival . The effectiveness of treatment was found to be dependent on several factors, including the dosage amount, dosing intervals, and the timing of treatment initiation after tumor transplantation .

Notably, even a single injection of VLB showed high activity against these experimental tumors, although hourly dosing regimens appeared to yield optimal results . The compound also demonstrated activity when directly incubated with tumor cells in vitro, suggesting a direct cytotoxic effect .

Beyond leukemias, VLB showed efficacy against transplanted or spontaneous mammary tumors in C3H mice, resulting in reduced tumor growth during treatment . Fischer rats bearing transplanted IRC 741 leukemia also responded positively to VLB treatment, with circulating tumor cells being particularly affected .

An interesting immunological observation was that mice "cured" of AKr or P1534 transplanted leukemia through VLB treatment subsequently developed resistance to repeated challenges by the same tumor, suggesting potential immunomodulatory effects .

Clinical Applications

In clinical settings, Vincaleukoblastine has proven valuable for treating various malignancies. It is primarily used in the treatment of:

  • Hodgkin's and non-Hodgkin's lymphoma

  • Breast cancer

  • Testicular cancer

  • Neuroblastoma

  • Mycosis fungoides

  • Histiocytosis

  • Kaposi's sarcoma

Clinical trials have investigated the efficacy of VLB in combination therapies, such as with bleomycin and methotrexate for Hodgkin's disease, as reported by P.G. Gobbi and colleagues in the Journal of Clinical Oncology in 1996 .

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